

# Application Notes and Protocols for In Vivo Metabolic Studies Using Trehalose [<sup>14</sup>C]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Trehalose C14

Cat. No.: B15598693

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## Introduction

Trehalose, a naturally occurring disaccharide, has garnered significant interest for its cytoprotective properties and potential therapeutic applications in a range of diseases. Understanding its metabolic fate in vivo is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential. The use of radiolabeled trehalose, specifically with Carbon-14 (<sup>14</sup>C), offers a highly sensitive method to trace its absorption, distribution, metabolism, and excretion (ADME) in living organisms. These application notes provide a comprehensive guide to designing and conducting in vivo metabolic studies using trehalose [<sup>14</sup>C], complete with detailed experimental protocols and data presentation formats.

## Core Concepts in Trehalose [<sup>14</sup>C] Metabolism

Trehalose is composed of two glucose molecules linked by an  $\alpha,\alpha$ -1,1-glycosidic bond. In mammals, the primary site of trehalose metabolism is the brush border of the small intestine, where the enzyme trehalase hydrolyzes it into two molecules of glucose. This glucose is then absorbed and enters systemic circulation, where it can be utilized in various metabolic pathways, including glycolysis and the pentose phosphate pathway.[1] A portion of

intravenously administered trehalose can be taken up by cells through endocytic pathways and may influence cellular processes like autophagy.[1]

The  $^{14}\text{C}$  label allows for the quantitative tracking of the carbon backbone of the trehalose molecule, providing insights into:

- **Bioavailability:** The extent and rate at which trehalose is absorbed and becomes available at the site of action.
- **Tissue Distribution:** The localization and concentration of trehalose-derived radioactivity in various organs and tissues over time.
- **Metabolic Transformation:** The conversion of trehalose into other molecules and the pathways involved.
- **Excretion Routes:** The primary routes and rates of elimination of radioactivity from the body.

## Data Presentation: Summarized Quantitative Data

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from in vivo metabolic studies. The following tables provide a structured format for summarizing key findings.

Table 1: Pharmacokinetic Parameters of Total Radioactivity in Plasma Following a Single Dose of Trehalose [ $^{14}\text{C}$ ]

Parameter	Unit	Oral Administration	Intravenous Administration
C <sub>max</sub> (Peak Concentration)	μg eq/mL	Data to be filled	Data to be filled
T <sub>max</sub> (Time to Peak)	h	Data to be filled	Data to be filled
AUC (Area Under the Curve)	μg eq-h/mL	Data to be filled	Data to be filled
t <sub>1/2</sub> (Half-life)	h	Data to be filled	Data to be filled
CL (Clearance)	mL/h/kg	Data to be filled	Data to be filled
V <sub>d</sub> (Volume of Distribution)	L/kg	Data to be filled	Data to be filled
Bioavailability	%	Data to be filled	N/A

Note: μg eq/mL refers to the microgram equivalents of trehalose [<sup>14</sup>C] per milliliter of plasma.

Table 2: Tissue Distribution of Radioactivity (% of Administered Dose per Gram of Tissue) at Various Time Points Post-Dose of Trehalose [<sup>14</sup>C]

Tissue	1 hour	4 hours	24 hours	72 hours
Blood	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Plasma	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Liver	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Kidney	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Brain	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Heart	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Lungs	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Spleen	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Muscle	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Adipose Tissue	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Small Intestine	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Large Intestine	Data to be filled	Data to be filled	Data to be filled	Data to be filled

Table 3: Cumulative Excretion of Radioactivity (% of Administered Dose)

Excretion Route	24 hours	48 hours	72 hours	96 hours
Urine	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Feces	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Expired Air ( <sup>14</sup> CO <sub>2</sub> )	Data to be filled	Data to be filled	Data to be filled	Data to be filled
Total Recovery	Data to be filled	Data to be filled	Data to be filled	Data to be filled

## Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo metabolic studies with trehalose [ $^{14}\text{C}$ ] in a rodent model (mouse or rat).

## Protocol 1: Animal Handling and Dosing

- Animal Model:
  - Species: Male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.
  - Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- Preparation of Dosing Solution:
  - Obtain trehalose, uniformly labeled with  $^{14}\text{C}$  (commercially available or via custom synthesis).
  - Determine the required specific activity (e.g., in  $\mu\text{Ci}/\text{mg}$ ) based on the desired dose and detection sensitivity.
  - Prepare the dosing solution by dissolving trehalose [ $^{14}\text{C}$ ] in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.
  - The final dose will depend on the study objectives. For tracer studies, a dose that provides detectable radioactivity without pharmacological effects is recommended (e.g., 1-10  $\mu\text{Ci}$  per animal).
- Administration:
  - Oral Gavage (PO):
    - Fast animals for 4-6 hours prior to dosing to ensure an empty stomach.
    - Administer the dosing solution using a ball-tipped gavage needle at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).

- Intravenous Injection (IV):
  - Administer the dosing solution via the tail vein. The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg for mice).

## Protocol 2: Sample Collection

- Blood/Plasma:
  - Collect serial blood samples (e.g., 20-50  $\mu$ L) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
  - Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
  - Centrifuge the blood samples to separate plasma.
  - Store plasma samples at  $-80^{\circ}\text{C}$  until analysis.
- Tissues:
  - At designated terminal time points, euthanize animals using an approved method (e.g.,  $\text{CO}_2$  asphyxiation followed by cervical dislocation).
  - Perform a thorough necropsy and collect tissues of interest (e.g., liver, kidneys, brain, heart, lungs, spleen, muscle, adipose tissue, gastrointestinal tract).
  - Rinse tissues with cold saline to remove excess blood, blot dry, weigh, and snap-freeze in liquid nitrogen.
  - Store tissue samples at  $-80^{\circ}\text{C}$  until analysis.
- Urine and Feces:
  - House animals individually in metabolic cages designed for the separate collection of urine and feces.
  - Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours post-dose).

- Measure the volume of urine and the weight of feces for each collection interval.
- Store samples at -20°C or -80°C until analysis.
- Expired Air ( $^{14}\text{CO}_2$ ):
  - Place animals in a sealed metabolic chamber equipped with a system to trap expired  $\text{CO}_2$ .
  - Draw air through the chamber and bubble it through a trapping solution (e.g., a mixture of an organic base and a scintillant).
  - Collect the trapping solution at regular intervals to measure the rate of  $^{14}\text{CO}_2$  exhalation.

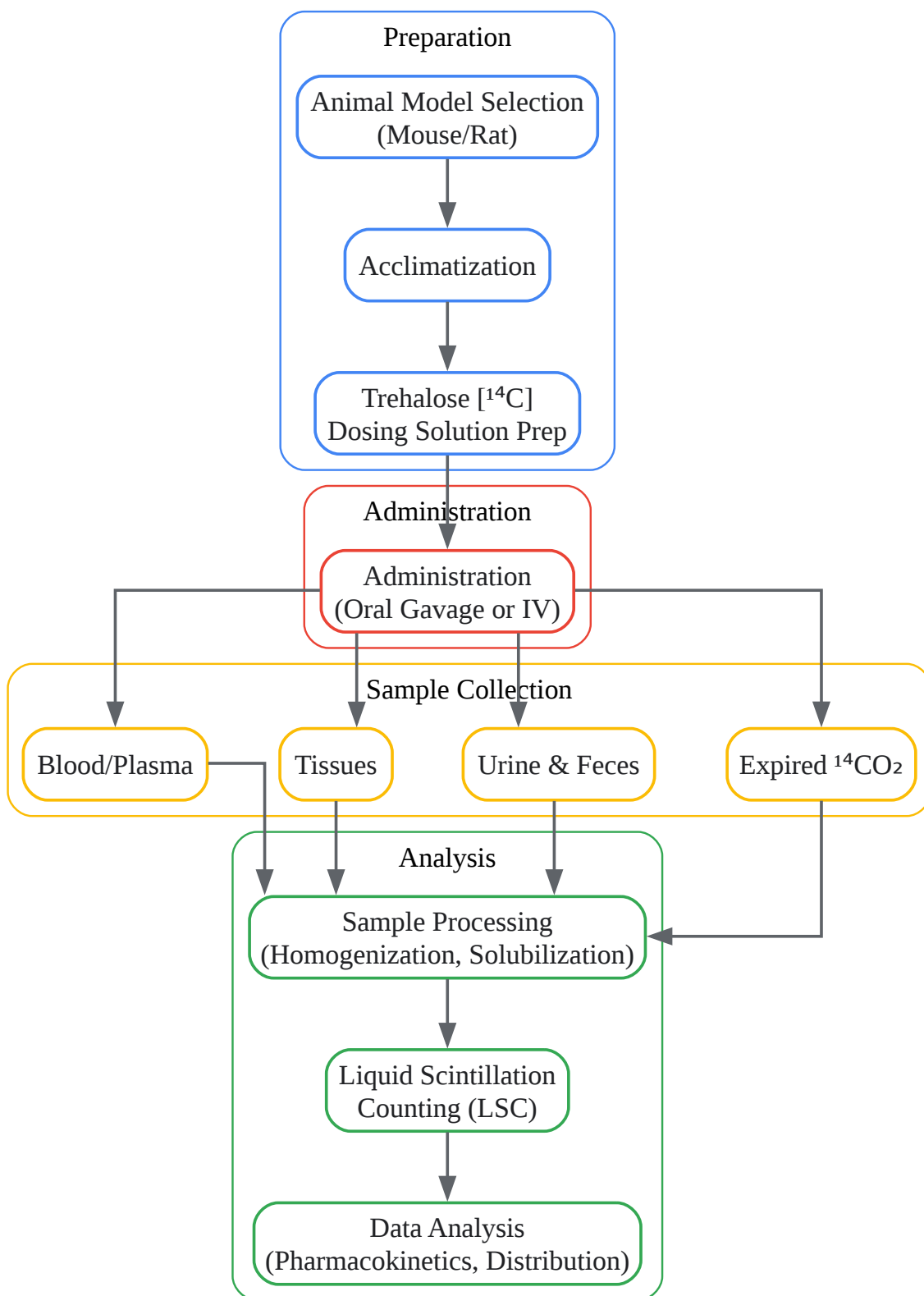
### Protocol 3: Sample Processing and Analysis

- Sample Preparation for Liquid Scintillation Counting (LSC):
  - Plasma, Urine: Mix a known aliquot of the sample directly with a liquid scintillation cocktail.
  - Tissues:
    - Homogenize a weighed portion of the frozen tissue in a suitable buffer.
    - Solubilize an aliquot of the tissue homogenate using a commercial tissue solubilizer (e.g., Solvable™) according to the manufacturer's instructions. This typically involves incubation at an elevated temperature.
    - After solubilization, decolorize pigmented samples (e.g., liver, blood-rich tissues) with a bleaching agent (e.g., hydrogen peroxide) to reduce color quenching.
    - Neutralize the solubilized sample with an acid (e.g., acetic acid) before adding the scintillation cocktail to prevent chemiluminescence.
  - Feces: Homogenize the fecal sample, solubilize a weighed aliquot, and process as described for tissues.
  - $^{14}\text{CO}_2$  Trapping Solution: Mix an aliquot of the trapping solution directly with a scintillation cocktail.

- Liquid Scintillation Counting:
  - Place the vials containing the sample and scintillation cocktail into a liquid scintillation counter.
  - Count the samples for a sufficient time to achieve acceptable statistical precision.
  - Use appropriate quench correction methods to convert counts per minute (CPM) to disintegrations per minute (DPM).
  - Calculate the concentration of radioactivity in each sample (e.g., DPM/mL for liquids, DPM/g for tissues).

## Mandatory Visualizations

### Experimental Workflow

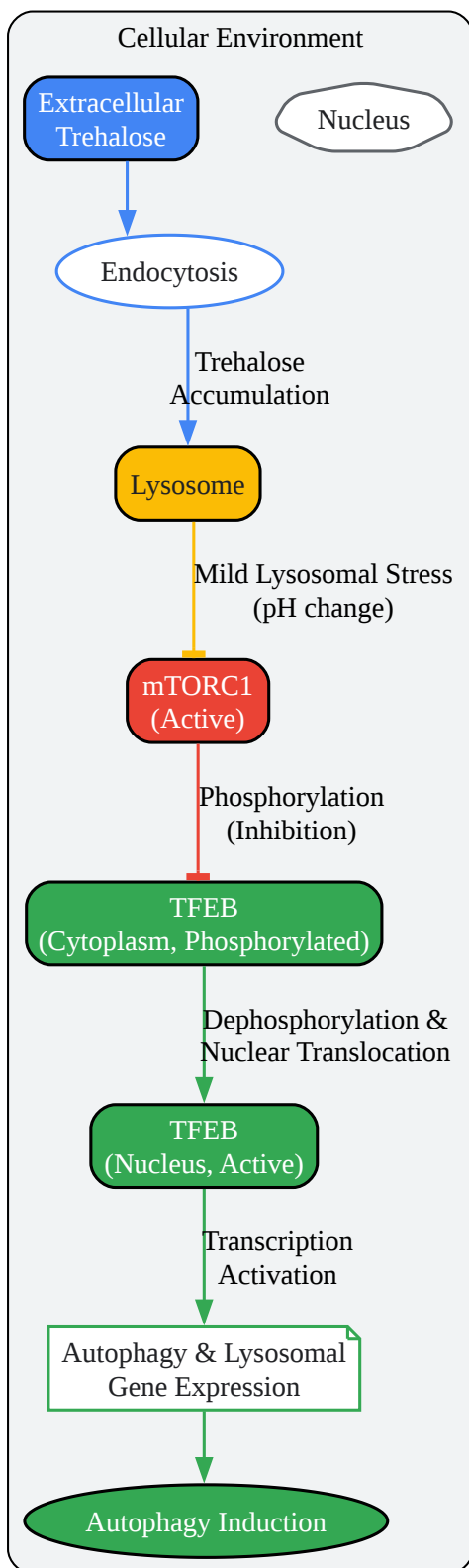


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Caption: Experimental workflow for in vivo metabolic studies of Trehalose [<sup>14</sup>C].

## Signaling Pathways

Trehalose is known to induce autophagy through a mechanism that is independent of the master metabolic regulator mTOR (mechanistic target of rapamycin).[2] This process involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3]



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Caption: mTOR-independent autophagy induction by trehalose via TFEB activation.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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